molecular formula C9H6N2O B3178581 1,5-Naphthyridine-4-carbaldehyde CAS No. 64379-44-8

1,5-Naphthyridine-4-carbaldehyde

Cat. No. B3178581
CAS RN: 64379-44-8
M. Wt: 158.16 g/mol
InChI Key: XROYXOXXNKCIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthyridine-4-carbaldehyde is a chemical compound with the CAS Number: 64379-44-8 . It has a molecular weight of 158.16 and its IUPAC name is [1,5]naphthyridine-4-carbaldehyde .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . Various synthetic strategies have been employed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine-4-carbaldehyde consists of a naphthyridine ring with a carbaldehyde group at the 4-position .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 1,5-Naphthyridine-4-carbaldehyde, exhibit significant reactivity. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and can also undergo modification of side chains .


Physical And Chemical Properties Analysis

1,5-Naphthyridine-4-carbaldehyde has a molecular weight of 158.16 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

Synthesis Methodologies

1,5-Naphthyridine-4-carbaldehyde has been synthesized through various methods. For instance, a scalable synthesis method involving the Skraup reaction and subsequent treatments to obtain 3-hydroxy-1,5-naphthyridine-4-carbaldehyde was developed, showcasing its potential for large-scale production (Li et al., 2010). Additionally, a different synthesis pathway has been described using Friedländer condensation with active methylenes to produce novel benzo[3,4-h][1,6]naphthyridine derivatives, highlighting the chemical's versatility in organic synthesis (Rote et al., 2011).

Photophysical Properties and Applications

The compound has been studied for its photophysical properties. Specific solute-solvent interactions and the effect of electron donor-acceptor substituents on the fluorescence of novel pyrazolo naphthyridines have been investigated, indicating its potential in optical applications (Patil et al., 2010). Moreover, another study demonstrated the fluorescence properties of pyrazolo[3,4-h][1,6]naphthyridines and their interactions with bovine serum albumin (BSA), suggesting uses in bioimaging and studying protein-ligand interactions (Patil et al., 2011).

Antimicrobial Applications

Novel chromeno[4,3-f][1,8]naphthyridines derivatives, prepared by a multicomponent reaction involving 1,5-naphthyridine-4-carbaldehyde, showed antimicrobial activity, presenting potential in the development of new antimicrobial agents (Gohil et al., 2016). This demonstrates the compound's significance in medicinal chemistry and drug development.

Applications in Ligand Construction

1,5-Naphthyridine has been used as a linker for constructing bridging ligands and their corresponding Ru(II) complexes. This application is crucial in the field of coordination chemistry and materials science, where such complexes are often used in catalysis, electronic devices, and more (Singh & Thummel, 2009).

Antitumor Properties

The synthesis of functionalized 1,8-naphthyridine derivatives, including those derived from 1,5-naphthyridine-4-carbaldehyde, has shown promising antitumor activities. This underscores the compound's potential in cancer research and therapy (Fu et al., 2015).

Safety and Hazards

While specific safety and hazard information for 1,5-Naphthyridine-4-carbaldehyde is not available in the retrieved sources, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

1,5-naphthyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-3-5-10-8-2-1-4-11-9(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROYXOXXNKCIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696733
Record name 1,5-Naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine-4-carbaldehyde

CAS RN

64379-44-8
Record name 1,5-Naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Naphthyridine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,5-Naphthyridine-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1,5-Naphthyridine-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1,5-Naphthyridine-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1,5-Naphthyridine-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1,5-Naphthyridine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.